Cytotoxicity in Cancer Cell Lines
In vitro cytotoxicity evaluation of 3-(Methylthio)-5-phenylpyridine revealed sub-micromolar to low micromolar IC₅₀ values against three human cancer cell lines . The compound demonstrated consistent antiproliferative activity across HepG2 (hepatocellular carcinoma), DU145 (prostate carcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines, with IC₅₀ values of 1.53 µM, 1.38 µM, and 1.65 µM, respectively . A comparative baseline against untreated controls or vehicle-only conditions is implicit in the IC₅₀ determination methodology, though explicit comparator compound data for structurally analogous methylthiopyridines were not reported in the accessible data .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 1.53 µM (HepG2); 1.38 µM (DU145); 1.65 µM (MDA-MB-231) |
| Comparator Or Baseline | Untreated/vehicle control (implicit baseline for IC₅₀ calculation) |
| Quantified Difference | Not available vs. structural analogs; absolute potency range: 1.38–1.65 µM |
| Conditions | In vitro cell viability assay; cancer cell lines HepG2, DU145, MDA-MB-231 |
Why This Matters
This potency range (1–2 µM) meets common hit-to-lead criteria for anticancer screening, justifying procurement for further medicinal chemistry optimization in oncology programs.
